molecular formula C6H7N B081637 5-Hexynenitrile CAS No. 14918-21-9

5-Hexynenitrile

Cat. No. B081637
CAS RN: 14918-21-9
M. Wt: 93.13 g/mol
InChI Key: JZYKFLLRVPPISG-UHFFFAOYSA-N
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Description

5-Hexynenitrile, also known as 5-Cyano-1-pentyne, is an organic compound . It is used in the preparation of annelated symmetric and asymmetric 3,3’-disubstituted 2,2’-bipyridines by cobalt (I)-catalyzed [2+2+2] cycloadditions with 1,3-diynes . It can also react with 3-bromo-pyridine to prepare 6-(3-pyridinyl)-5-hexynenitrile .


Synthesis Analysis

5-Hexynenitrile is synthesized through cobalt (I)-catalyzed [2+2+2] cycloadditions with 1,3-diynes . This process is used in the preparation of annelated symmetric and asymmetric 3,3’-disubstituted 2,2’-bipyridines .


Molecular Structure Analysis

The molecular formula of 5-Hexynenitrile is C6H7N . The structure is very similar to that of an alkyne, with the main difference being the presence of a set of lone pair electrons on the nitrogen .


Chemical Reactions Analysis

5-Hexynenitrile undergoes various chemical reactions. It is used in the synthesis of annelated symmetric and asymmetric 3,3’-disubstituted 2,2’-bipyridines by cobalt (I)-catalyzed [2+2+2] cycloadditions with 1,3-diynes . It can also react with 3-bromo-pyridine to prepare 6-(3-pyridinyl)-5-hexynenitrile .


Physical And Chemical Properties Analysis

5-Hexynenitrile is a clear, colorless to pale yellow liquid . It has a refractive index of 1.4385 - 1.4425 at 20°C . It is miscible with water . The density of 5-Hexynenitrile is 0.889 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Annelated Symmetric and Asymmetric 3,3’-Disubstituted 2,2’-Bipyridines

5-Hexynenitrile is used in the preparation of annelated symmetric and asymmetric 3,3’-disubstituted 2,2’-bipyridines . This is achieved by cobalt (I)-catalyzed [2+2+2] cycloadditions with 1,3-diynes . This process is significant in the field of organic chemistry as it provides a method for the synthesis of complex organic compounds.

Preparation of 6-(3-Pyridinyl)-5-Hexynenitrile

5-Hexynenitrile reacts with 3-bromo-pyridine to prepare 6-(3-pyridinyl)-5-hexynenitrile . This reaction is important in the synthesis of pyridine derivatives, which have wide applications in pharmaceuticals and agrochemicals.

Building Blocks in Organic Synthesis

5-Hexynenitrile serves as a building block in organic synthesis . It can be used to synthesize a variety of organic compounds, including alkenes, alkynes, and nitriles. These compounds have numerous applications in the chemical industry, ranging from polymers to pharmaceuticals.

Synthesis of 5-Cyano-1-Ethyl-2-Methylbenzimidazole

5-Hexynenitrile can be used in the synthesis of 5-cyano-1-ethyl-2-methylbenzimidazole . Benzimidazole derivatives have significant biological activities and are used in the development of various drugs.

Synthesis of 5-Phenyl-1-Pentyne

5-Hexynenitrile can be used in the synthesis of 5-phenyl-1-pentyne . This compound is a useful intermediate in organic synthesis and has applications in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of 5-Iodo-1-Pentyne

5-Hexynenitrile can be used in the synthesis of 5-iodo-1-pentyne . This compound is a useful intermediate in organic synthesis and can be used in the synthesis of various organic compounds.

Safety and Hazards

5-Hexynenitrile is considered hazardous. It is flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

hex-5-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYKFLLRVPPISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164187
Record name 5-Hexynenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexynenitrile

CAS RN

14918-21-9
Record name 5-Hexynenitrile
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Record name 5-Hexynenitrile
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Record name 5-Hexynenitrile
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Record name 5-Hexynenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different conformations 5-Hexynenitrile can adopt and how does this relate to its energy?

A1: 5-Hexynenitrile exhibits conformational flexibility due to rotations around its single bonds. Quantum mechanical calculations at the HF and MP2 levels of theory, using both double-zeta and triple-zeta basis sets, reveal five possible conformers: anti–anti (AA), anti–gauche (AG), gauche–anti (GA), gauche–gauche (GG trans), and gauche–gauche′ (GG′ cis) []. Interestingly, the calculations predict that the GG trans conformer is the most energetically favorable []. This stability order is supported by a model suggesting an attractive electrostatic interaction between the π-electron density of the triple bond and the closest hydrogen on the next-nearest-neighbor carbon [].

Q2: Has the microwave spectrum of 5-Hexynenitrile been studied, and if so, what does it tell us?

A2: Yes, microwave spectroscopy studies have identified three distinct conformers of 5-Hexynenitrile: AA, AG, and GA []. While the GG conformers (both cis and trans) are predicted to exist, they haven't been experimentally observed through microwave spectroscopy [].

Q3: Can 5-Hexynenitrile be used as a building block for synthesizing other compounds, particularly in the context of polymers?

A3: Yes, 5-Hexynenitrile can act as a monomer in copolymerization reactions. For instance, it can copolymerize with acetylene to produce novel cyclooctatetraene derivatives, expanding the possibilities for creating polymers with tailored properties [].

Q4: How does 5-Hexynenitrile interact with transition metals, and are there any notable applications?

A4: 5-Hexynenitrile can act as a ligand in transition metal complexes. One example involves its use in the synthesis of photolabile ruthenium polypyridyl crosslinkers, specifically Ru(biq)2(5-hexynenitrile)2 and Ru(bpy)2(5-hexynenitrile)2 []. These complexes are incorporated into PEG-based hydrogels and can be selectively degraded using different wavelengths of visible light (orange and blue) []. This property makes them promising candidates for applications in controlled release and responsive materials.

Q5: Can 5-Hexynenitrile be used in catalytic reactions, and if so, are there any examples?

A5: While 5-Hexynenitrile itself might not be catalytically active, it can be incorporated into catalytic systems. For example, a modified Cp*Ru complex containing a maleimide group was covalently linked to a cysteine residue of a protein (FhuA) []. This artificial metalloprotein successfully catalyzed the alkene-alkyne coupling reaction between 3-butenol and 5-hexynenitrile, demonstrating a potential for biocatalytic applications [].

Q6: What analytical techniques are commonly used to characterize and study 5-Hexynenitrile?

A6: Several analytical techniques are useful for characterizing 5-Hexynenitrile. Gas chromatography, coupled with selective self-ion/molecule reactions and tandem mass spectrometry (GC-SSIMR-MS/MS), enables rapid isomer differentiation []. This technique is particularly valuable as it can distinguish 5-Hexynenitrile from other isomers within minutes []. Additionally, microwave spectroscopy provides valuable information about the conformational landscape of the molecule []. Fourier transform infrared (FTIR) spectroscopy helps identify functional groups and characterize chemical bonds []. Finally, nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure and dynamics of the molecule.

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